A Technical Guide to the Structural Elucidation of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine
A Technical Guide to the Structural Elucidation of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical sciences. This guide provides an in-depth, methodology-focused protocol for the complete structural elucidation of (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine, a molecule featuring the medicinally significant isoxazole and cyclopropyl moieties.[1][2][3] We move beyond a simple listing of techniques, instead detailing the causal logic behind the analytical sequence, from initial purity assessment to the ultimate confirmation of constitution and connectivity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating framework for small molecule characterization. The integration of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D nuclear magnetic resonance experiments is detailed, providing a clear pathway to unambiguous structural confirmation.[4]
Introduction: The Scientific Imperative for Rigorous Elucidation
The compound (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine merges two pharmacologically privileged scaffolds. The isoxazole ring is a five-membered heterocycle present in numerous clinically approved drugs, valued for its role in a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6] The cyclopropyl group, a highly strained three-membered ring, is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and modulate physicochemical properties.[2][3][7] The combination of these two groups in the target molecule suggests a high potential for novel biological activity, making its unambiguous characterization a critical first step.
The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to solve a molecular puzzle.[4] No single technique is sufficient; rather, it is the convergence of orthogonal data streams that builds an irrefutable case for a specific chemical structure.[8] This guide will follow a logical workflow, beginning with the confirmation of molecular mass and elemental formula, proceeding to the identification of functional groups, and culminating in the detailed mapping of the atomic framework through advanced NMR spectroscopy.
Caption: Overall workflow for structure elucidation.
Foundational Analysis: Mass and Functional Group Identification
Before delving into complex connectivity experiments, the foundational properties of the molecule—its mass, elemental formula, and constituent functional groups—must be established.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the definitive technique for determining the precise molecular weight of a compound. This allows for the calculation of a unique elemental formula (C₇H₁₀N₂O for the target molecule), which is the first and most critical piece of evidence. It immediately validates the success of the synthesis and rules out a vast number of alternative structures.[9]
Predicted Outcome for C₇H₁₀N₂O:
-
Molecular Formula: C₇H₁₀N₂O
-
Monoisotopic Mass: 138.0793 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z 139.0866
Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) can provide structural clues. The isoxazole ring is known to undergo characteristic fragmentation, often involving ring-opening or loss of CO.[10][11] Key expected fragments for (3-Cyclopropyl-1,2-oxazol-5-yl)methanamine would arise from:
-
Cleavage of the aminomethyl group.
-
Fragmentation of the cyclopropyl ring.
-
Cleavage of the isoxazole ring structure.[12]
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Acquire a full scan spectrum. The observation of an ion with m/z matching the calculated value for [C₇H₁₀N₂O + H]⁺ to within 5 ppm error confirms the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies specific functional groups by detecting their characteristic vibrational frequencies.[13] For our target molecule, this is essential to confirm the presence of the primary amine (N-H bonds) and the isoxazole ring system.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Primary Amine | N-H Stretch | 3400-3250 (two bands) | The presence of two distinct bands (asymmetric and symmetric stretch) is a hallmark of a primary amine (R-NH₂).[14][15] |
| Primary Amine | N-H Bend (Scissor) | 1650-1580 | This peak confirms the primary amine structure and can sometimes be confused with a C=O stretch if not carefully analyzed.[16] |
| Isoxazole Ring | C=N Stretch | ~1600-1500 | Characteristic stretching vibration for the carbon-nitrogen double bond within the heterocyclic ring. |
| Isoxazole Ring | C-O Stretch | ~1250-1020 | Associated with the C-O single bond within the isoxazole ring. |
| Aliphatic C-H | C-H Stretch | 3100-3000 (cyclopropyl), 3000-2850 (methylene) | The C-H stretches of the cyclopropyl group often appear at slightly higher wavenumbers (>3000 cm⁻¹) than typical sp³ C-H bonds. |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solvent-free sample of the purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Correlate the observed absorption bands with the expected frequencies listed in the table to confirm the presence of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[8] It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom.[17]
Caption: Logical workflow for NMR data integration.
1D NMR Spectroscopy (¹H, ¹³C, DEPT-135)
Causality: One-dimensional NMR provides the fundamental dataset: the number of unique proton and carbon environments, their electronic surroundings (chemical shift), the number of protons attached to each carbon (DEPT), and proton-proton neighbor information (splitting).[18]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~6.3 ppm (1H, singlet): The lone proton at the C4 position of the isoxazole ring. Its singlet nature is key, indicating no adjacent protons.
-
δ ~4.0 ppm (2H, singlet): The methylene (-CH₂-) protons of the aminomethyl group. They are adjacent to a quaternary carbon (C5) and a nitrogen, hence a singlet.
-
δ ~2.1 ppm (1H, multiplet): The methine (-CH-) proton of the cyclopropyl group, coupled to the four other cyclopropyl protons.
-
δ ~1.6 ppm (2H, broad singlet): The amine (-NH₂) protons. This signal is often broad and will disappear upon addition of D₂O, a definitive test.[19]
-
δ ~1.1-1.3 ppm (4H, multiplet): The four methylene (-CH₂-) protons of the cyclopropyl group. The strained ring environment results in a characteristic upfield shift and complex splitting pattern.[20][21][22]
Predicted ¹³C NMR & DEPT-135 Spectrum (125 MHz, CDCl₃):
| Predicted δ (ppm) | Carbon Type (from DEPT-135) | Assignment | Rationale |
|---|---|---|---|
| ~175 | Quaternary (C) | C5 (isoxazole) | Highly deshielded due to attachment to oxygen and proximity to nitrogen. |
| ~165 | Quaternary (C) | C3 (isoxazole) | Deshielded carbon of the isoxazole ring attached to the cyclopropyl group. |
| ~100 | Methine (CH) | C4 (isoxazole) | The sole CH carbon in the aromatic ring. |
| ~35 | Methylene (CH₂) | -CH₂-NH₂ | Typical range for a methylene carbon attached to a primary amine. |
| ~10 | Methine (CH) | -CH- (cyclopropyl) | Upfield shift characteristic of the strained cyclopropyl ring. |
| ~8 | Methylene (CH₂) | -CH₂- (cyclopropyl) | Highly shielded sp³ carbons within the cyclopropyl ring. |
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.[23][24] COSY identifies H-H neighbors, HSQC links protons to their carbons, and HMBC reveals the crucial long-range connections that build the final molecular skeleton.[25][26]
-
COSY (COrrelation SpectroscopY): This experiment will show cross-peaks between coupled protons. The key expected correlation is between the cyclopropyl methine proton (~2.1 ppm) and the cyclopropyl methylene protons (~1.1-1.3 ppm), confirming the integrity of the cyclopropyl spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is used to definitively assign the chemical shifts of the protonated carbons listed in the table above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
A cross-peak between the aminomethyl protons (~4.0 ppm) and the isoxazole C5 carbon (~175 ppm), proving the CH₂NH₂ group is attached at the 5-position.
-
A cross-peak between the cyclopropyl methine proton (~2.1 ppm) and the isoxazole C3 carbon (~165 ppm), proving the cyclopropyl group is attached at the 3-position.
-
A cross-peak between the isoxazole H4 proton (~6.3 ppm) and both C3 and C5 , confirming the ring structure.
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[27]
-
¹H NMR Acquisition: Acquire the spectrum using a 45° pulse with an acquisition time of ~4 seconds and a relaxation delay of 1 second.[28]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals as singlets.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D NMR Acquisition: Utilize standard, vendor-provided pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect correlations over a range of ~8 Hz.
Data Synthesis and Final Confirmation
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